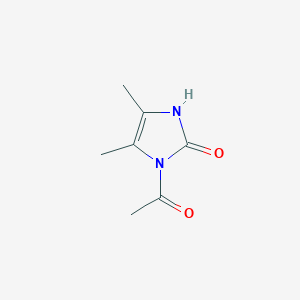
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one, also known as ADI, is a heterocyclic organic compound with a molecular formula of C8H11N2O2. ADI has been extensively studied in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and material science.
Wirkmechanismus
The exact mechanism of action of 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one is not fully understood. However, it is believed that 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one exerts its biological effects by interfering with cellular processes, such as DNA synthesis and protein synthesis. 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one can inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has also been shown to have anticancer properties, inducing apoptosis in cancer cells. In addition, 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been shown to have antioxidant properties, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one in lab experiments is its relatively low cost and easy synthesis. 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, one limitation of using 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one is its potential toxicity, which may limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one. One area of interest is the development of 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one-based anticancer drugs, which could potentially have fewer side effects than current chemotherapy treatments. Another area of interest is the use of 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one in the development of novel materials and polymers. Additionally, further studies are needed to better understand the mechanism of action of 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one and its potential applications in various fields.
In conclusion, 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one is a heterocyclic organic compound that has been extensively studied for its potential applications in various scientific fields. Its easy synthesis, stability, and potential biological effects make it a promising compound for future research.
Synthesemethoden
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one can be synthesized by reacting acetic anhydride with 4,5-dimethylimidazole in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through the formation of an intermediate acetylimidazole, which then undergoes cyclization to form 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one. The purity of the synthesized 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one can be improved by recrystallization from a suitable solvent, such as ethanol.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been studied for its potential applications in various scientific fields. In pharmacology, 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been shown to have antifungal, antibacterial, and anticancer properties. In biochemistry, 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been used as a substrate for the enzyme nitroreductase, which can convert 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one to a fluorescent product for imaging purposes. In material science, 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been used as a building block for the synthesis of novel polymers and materials.
Eigenschaften
IUPAC Name |
3-acetyl-4,5-dimethyl-1H-imidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)9(6(3)10)7(11)8-4/h1-3H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURAGFOHHFGBJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N1)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


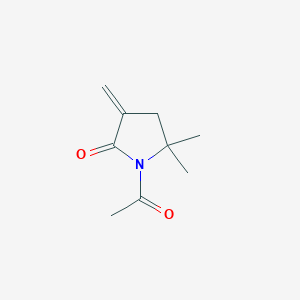


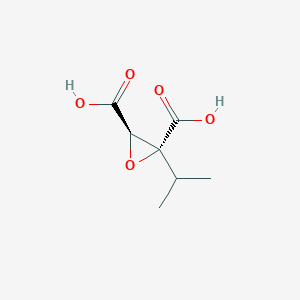
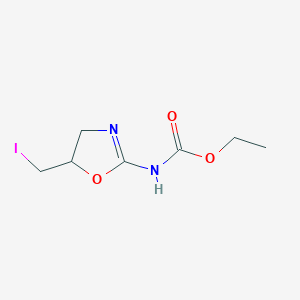
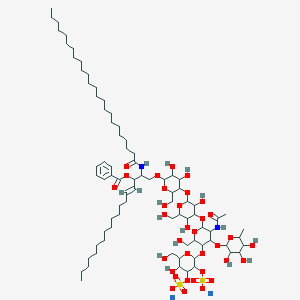
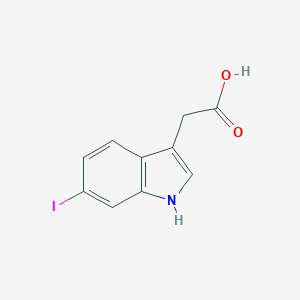


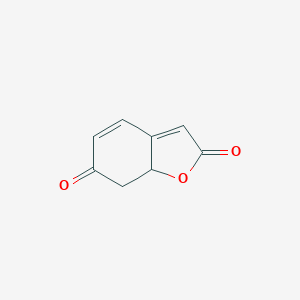
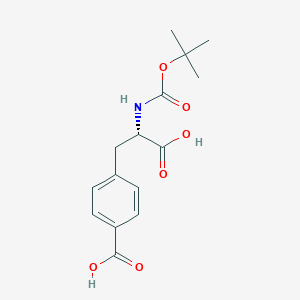
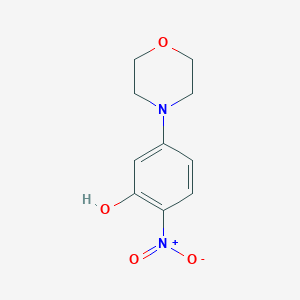
![5-Isoxazolecarboxamide,3-[(E)-(hydroxyamino)iminomethyl]-(9CI)](/img/structure/B70927.png)